1-Iodo-2,5-dimethoxy-4-methylbenzene

Übersicht

Beschreibung

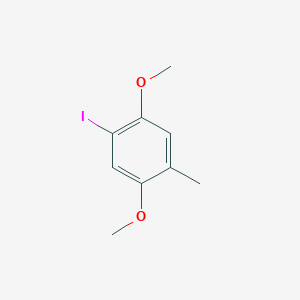

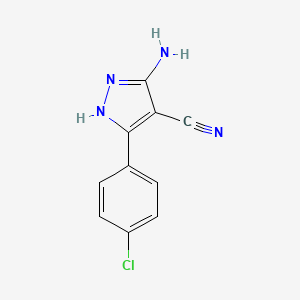

1-Iodo-2,5-dimethoxy-4-methylbenzene is a chemical compound with the molecular formula C9H11IO2 . It is an aryl halide .

Molecular Structure Analysis

The molecular structure of 1-Iodo-2,5-dimethoxy-4-methylbenzene consists of a benzene ring substituted with an iodine atom, two methoxy groups, and a methyl group . The InChI code for this compound is 1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of 1-Iodo-2,5-dimethoxy-4-methylbenzene is 278.09 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass are both 277.98038 g/mol . The topological polar surface area is 18.5 Ų .Wissenschaftliche Forschungsanwendungen

Thermochemistry Studies

The thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 1-Iodo-2,5-dimethoxy-4-methylbenzene, have been a subject of study. Researchers have investigated their vapor pressures, vaporization, fusion, and sublimation enthalpies using experimental methods and quantum-chemical calculations. This research is crucial for understanding the physical properties and chemical behavior of these compounds in various conditions (Verevkin et al., 2015).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of related compounds. For example, research on the bromination of dimethoxydimethylbenzene and subsequent conversion into sulfur-functionalized benzoquinones provides insights into the chemical transformations and applications of these substances (Aitken et al., 2016). Additionally, the synthesis of Weinreb amides via homogeneous catalytic carbonylation of iodoalkenes and iodoarenes, including iodo-substituted methylbenzenes, highlights the versatility of these compounds in organic synthesis (Takács et al., 2010).

Pharmaceutical and Biological Research

While excluding specific drug use and side effects, it is noteworthy that compounds structurally related to 1-Iodo-2,5-dimethoxy-4-methylbenzene have been explored for their potential in pharmaceutical and biological applications. For instance, derivatives of dimethoxybenzene have been investigated for their lipid-reducing activity, which could have implications for treating metabolic disorders and obesity (Costa et al., 2019).

Energy Storage Applications

In the field of energy storage, derivatives of dimethoxybenzene, similar to 1-Iodo-2,5-dimethoxy-4-methylbenzene, have been researched as catholyte materials for non-aqueous redox flow batteries. Their chemical stability and electrochemical properties make them suitable for use in advanced battery technologies (Zhang et al., 2017).

Material Science and Catalysis

Research in material science and catalysis has also incorporated similar compounds. The synthesis and characterization of sulfonamide derivatives of dimethoxybenzenes, for example, reveal their potential applications in diverse fields such as sensing and catalysis (Hussain et al., 2020)

Safety And Hazards

Eigenschaften

IUPAC Name |

1-iodo-2,5-dimethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXMDDALQKRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369498 | |

| Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2,5-dimethoxy-4-methylbenzene | |

CAS RN |

75056-76-7 | |

| Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)